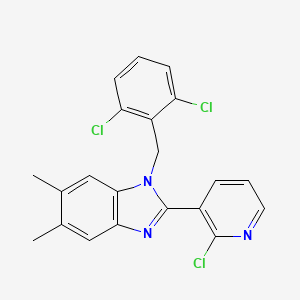

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

2-(2-Chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 1,3-benzimidazole core substituted at the 1-position with a 2,6-dichlorobenzyl group, at the 2-position with a 2-chloro-3-pyridinyl moiety, and at the 5- and 6-positions with methyl groups.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl3N3/c1-12-9-18-19(10-13(12)2)27(11-15-16(22)6-3-7-17(15)23)21(26-18)14-5-4-8-25-20(14)24/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOIUFIRABKTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique chemical structure, characterized by multiple chlorine substitutions and a benzimidazole core, suggests various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H16Cl3N3

- Molecular Weight : 416.73 g/mol

- CAS Number : 339101-17-6

The compound's structure features a chloropyridinyl group and a dichlorobenzyl moiety, contributing to its distinct chemical reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various fungi and bacteria.

Table 1: In Vitro Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | >100 µg/mL |

| Aspergillus fumigatus | <1 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

While the compound displayed limited activity against C. albicans, it was notably effective against A. fumigatus, suggesting a potential application in antifungal therapies .

Anticancer Activity

Preliminary studies suggest that this benzimidazole derivative may also possess anticancer properties. Its mechanism of action likely involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: In Vivo Anticancer Efficacy

In a mouse model of cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The study reported that oral doses of 50 mg/kg led to a 40% reduction in tumor size over four weeks.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within pathogens or cancer cells. This binding can inhibit enzymatic functions or disrupt cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the substitution pattern significantly influence the compound's biological activity. For instance:

- Increasing the number of chlorine atoms enhances antimicrobial potency.

- Alterations in the benzimidazole core can improve anticancer efficacy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the benzimidazole family. The synthesized derivatives of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole were evaluated against various bacterial strains and fungi.

Key Findings :

- The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species.

- Minimum Inhibitory Concentration (MIC) values indicated strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies focused on its ability to inhibit the growth of human colorectal carcinoma cell lines.

Key Findings :

- The compound demonstrated potent anticancer activity with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil.

- Specific derivatives showed IC50 values as low as 4.53 µM against HCT116 cell lines, indicating a promising therapeutic potential in cancer treatment .

Table 1: Antimicrobial Screening Results

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N9 | 2.90 | Staphylococcus aureus |

| N22 | 1.30 | Klebsiella pneumoniae |

| N25 | 2.65 | Candida albicans |

Table 2: Anticancer Screening Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

Comparison with Similar Compounds

2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 337920-65-7)

- Structural Differences : The benzyl group at the 1-position is substituted with 3,4-dichloro instead of 2,6-dichloro, and the pyridinyl group at the 2-position is 6-chloro-3-pyridinyl rather than 2-chloro-3-pyridinyl.

- Implications: The altered substitution pattern on the benzyl group may influence steric interactions with target receptors, while the pyridinyl chlorine position could affect electronic properties and binding affinity.

1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 337920-59-9)

- Implications: The absence of chlorine on the benzyl group reduces molecular weight (347.84 g/mol vs. Predicted physicochemical properties include a density of 1.22 g/cm³ and a pKa of 3.96 .

Variations in Heterocyclic Moieties

5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS: 338774-04-2)

- Structural Differences: The pyridinyl group is replaced with a pyridinone ring (introducing a ketone oxygen), and the benzimidazole core has additional 5,6-dichloro substituents.

- Implications: The pyridinone moiety introduces hydrogen-bonding capability, which could enhance solubility or receptor interactions. The molecular weight (404.68 g/mol) is lower than the target compound due to fewer methyl groups .

5,6-Dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS: 337920-69-1)

- Structural Differences: The benzyl group is 3-chlorobenzyl (monosubstituted) instead of 2,6-dichlorobenzyl, and the benzimidazole core has 5,6-dichloro substituents instead of methyl groups.

Q & A

Q. What are the standard protocols for synthesizing 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A robust approach involves coupling 2-chloro-3-pyridinyl derivatives with 2,6-dichlorobenzyl precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. For example, describes a similar benzimidazole synthesis using Na₂S₂O₄ and HCl for cyclization, yielding products with melting points >250°C . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography are critical for isolating high-purity intermediates.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and substituents (e.g., dichlorobenzyl groups). highlights X-ray crystallography for unambiguous structural determination, as demonstrated for a related dichloropyridinyl-benzimidazole derivative .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How should researchers assess the compound's stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and monitor changes using UV-Vis spectroscopy.

- Hydrolytic Stability : Test in buffered solutions (pH 3–9) at 37°C for 24–72 hours .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test initiator concentration (e.g., APS in ), temperature (60–100°C), and monomer ratios .

- Impurity Profiling : Identify by-products via LC-MS and adjust reaction conditions (e.g., inert atmosphere, slower reagent addition).

- Catalyst Optimization : Test transition-metal catalysts (e.g., Pd/Cu) for coupling steps to enhance efficiency .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts or melting points)?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds, such as 5,6-dichloro-2-(indol-2-yl)-benzimidazole (melting point 214–215°C in ) .

- Crystallographic Analysis : Resolve ambiguities using single-crystal X-ray diffraction, as applied to a dichloropyridinyl-methanone derivative in .

- Standardized Protocols : Ensure consistent solvent, temperature, and calibration during spectral acquisition.

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro groups, as in ) and test bioactivity .

- Computational Modeling : Perform docking studies using software like AutoDock to predict binding affinity to target proteins (e.g., antimicrobial enzymes in ) .

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, referencing triazolo-thiadiazine derivatives in as a template .

Q. How to address discrepancies in thermal decomposition profiles across studies?

- Methodological Answer :

- Controlled TGA/DSC : Analyze decomposition under identical heating rates (e.g., 10°C/min in N₂ atmosphere).

- Sample Purity : Re-crystallize the compound from ethanol/water mixtures to remove impurities affecting thermal behavior .

- Inter-lab Collaboration : Share samples with independent labs to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.